molecular formula C11H10N2O B8752247 N-phenyl-1H-pyrrole-2-carboxamide

N-phenyl-1H-pyrrole-2-carboxamide

Cat. No.: B8752247
M. Wt: 186.21 g/mol
InChI Key: MZPAQCAPWLAKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-1H-pyrrole-2-carboxamide is a chemical compound of interest in medicinal chemistry and antibacterial research. It features a pyrrole-2-carboxamide scaffold, which has been identified as a promising structure in the development of new therapeutic agents . Recent studies have shown that pyrrole-2-carboxamide derivatives exhibit excellent activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB), including strains that are resistant to multiple drugs . The research value of this scaffold lies in its mechanism of action. Compounds based on pyrrole-2-carboxamide are designed to inhibit the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is an essential transporter protein that plays a critical role in building the unique, waxy cell wall of the tuberculosis pathogen. By inhibiting MmpL3, these compounds disrupt the transport of mycolic acids, which are fundamental components of the cell wall, leading to the death of the bacterium . This mechanism is distinct from many existing TB drugs, making MmpL3 inhibitors a promising avenue for overcoming drug-resistant tuberculosis . Researchers can utilize this compound as a key intermediate or core structure for further exploration in structure-activity relationship (SAR) studies. The scaffold allows for modular optimization, where substituents on the pyrrole ring and the carboxamide group can be modified to enhance potency, improve metabolic stability, and reduce cytotoxicity . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-phenyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C11H10N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-8,12H,(H,13,14)

InChI Key

MZPAQCAPWLAKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN2

Origin of Product

United States

Synthetic Methodologies for N Phenyl 1h Pyrrole 2 Carboxamide and Its Derivatives

Direct Synthesis Strategies for N-phenyl-1H-pyrrole-2-carboxamide

The primary challenge in synthesizing the target compound lies in the efficient formation of the amide bond between the pyrrole (B145914) and phenyl moieties.

The formation of the amide linkage is a cornerstone of organic synthesis, and several methods have been adapted for the preparation of this compound. Traditionally, this involves the acylation of an amine with a carboxylic acid that has been activated with a coupling reagent. nih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com

A more direct and atom-economical approach involves the organocatalyzed coupling of pyrrole with isocyanates. nih.gov For instance, a hexameric resorcinarene (B1253557) capsule can act as an effective organocatalyst, facilitating the direct coupling between phenyl isocyanate and pyrrole to yield this compound with high selectivity and yield. nih.gov This method avoids the use of expensive and less sustainable coupling reagents. nih.gov

Another modern approach is the one-pot reaction using low-reactivity nitrogen-containing heterocycles like pyrrole and a carboxylic acid. asiaresearchnews.com Optimized conditions for this N-acylation involve the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (B1257347) (Boc2O), which allows for efficient amide bond formation without the need for heat or specialized equipment. asiaresearchnews.com

The use of sulfonyl chlorides to facilitate the coupling of a carboxylic acid with an aniline (B41778) is another established method. google.com In this process, the carboxylic acid, aniline, and a sulfonyl chloride are combined, typically in the presence of a base, to form the desired amide. google.com

Coupling Reagent/Method Description Key Features
Carbodiimides (DCC, DIC) + HOBt Activates the carboxylic acid for nucleophilic attack by the amine. HOBt is added to prevent racemization. peptide.comWidely used, byproduct removal can be an issue (dicyclohexylurea). peptide.com
Organocatalysis (Resorcinarene Capsule) Catalyzes the direct coupling of pyrrole with phenyl isocyanate within a nanoconfined space. nih.govHigh yield and selectivity, sustainable, avoids coupling reagents. nih.gov
DMAPO / Boc2O A one-pot system for the N-acylation of pyrrole with a carboxylic acid. asiaresearchnews.comHigh efficiency for less reactive heterocycles, mild conditions. asiaresearchnews.com
Sulfonyl Chloride Couples a carboxylic acid and an aniline in the presence of a base. google.comEfficient, rate can be controlled by the addition of the sulfonyl chloride. google.com

This table provides a summary of common amide bond formation strategies.

Pyrrole-2-carboxylic acid is a readily available starting material for the synthesis of this compound. wikipedia.org The general strategy involves the activation of the carboxylic acid group followed by reaction with aniline.

The most common activation method is the conversion of the carboxylic acid to its corresponding acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrrole-2-carbonyl chloride is then reacted with aniline, usually in the presence of a base to neutralize the HCl byproduct, to form the amide.

Alternatively, 2-(trichloroacetyl)pyrroles serve as effective surrogates for pyrrole acid chlorides. rsc.org The trichloromethyl group is a good leaving group, and its reaction with an amine smoothly forms the amide bond, generating a neutral chloroform (B151607) byproduct. rsc.org This method is particularly useful when other sensitive functional groups are present in the molecule. rsc.org The synthesis of N-phenylpyrazole-1-carboxamides has been achieved by coupling pyrazolecarboxylic acids with anilines, a method directly analogous to the synthesis of the target pyrrole compound. google.com

Derivatization Strategies for this compound Analogues

To explore the structure-activity relationships of this compound, derivatives with substituents on the pyrrole ring are often synthesized.

The pyrrole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups at the C3, C4, and C5 positions.

Halogenated pyrrole-2-carboxamides are integral components of many bioactive natural products. nih.gov The introduction of halogen atoms onto the this compound scaffold can significantly influence its biological properties.

Bromination is a common modification. For example, a series of novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have been designed and synthesized as potential DNA gyrase inhibitors. researchgate.net This suggests that the parent compound can be readily dibrominated at the C4 and C5 positions.

Chlorination can also be achieved using reagents like N-chlorosuccinimide (NCS). nih.govacs.org The synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid has been reported, which can then be coupled with aniline to produce the corresponding N-phenyl carboxamide derivative. nih.govacs.org Similarly, fluorinated analogues have been prepared, highlighting the versatility of halogenation reactions on the pyrrole core. rsc.orgnih.gov

Halogenation Reaction Reagent Position(s) Substituted Reference
Dibromination BromineC4, C5 researchgate.net
Chlorination N-Chlorosuccinimide (NCS)C4 nih.govacs.org
Fluorination Electrophilic Fluorinating AgentC4 rsc.org

This table summarizes methods for the introduction of halogen atoms onto the pyrrole ring.

The introduction of alkyl and aryl groups onto the pyrrole ring can be achieved through various synthetic methods. Aryl groups can be installed using metal-catalyzed cross-coupling reactions. For instance, a 4-(2,4-dichlorophenyl) group was introduced onto a pyrrole-2-carboxamide scaffold via a Suzuki coupling reaction using 2,4-dichlorophenylboronic acid and a palladium catalyst. nih.gov

Alkylation of the pyrrole ring can be more complex. N-alkylation of pyrrole amides with reagents like ethyl chloroacetate (B1199739) can occur at the pyrrole nitrogen. nih.gov For C-alkylation, specific strategies are required. An enantioselective synthesis of 5-phenyl-2-alkylprolines has been achieved through the phase-transfer catalytic alkylation of a related pyrrole-2-carboxylate, indicating a viable route for introducing alkyl groups at the C5 position. rsc.org

Modifications on the N-phenyl Moiety

The N-phenyl ring of this compound is a prime target for structural modifications to explore structure-activity relationships (SAR). Research has shown that introducing various substituents on this phenyl ring can significantly influence the compound's biological activity.

A general method for synthesizing derivatives with modified N-phenyl moieties involves the coupling of a substituted aniline with a pyrrole-2-carboxylic acid derivative. For instance, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid can be reacted with a range of substituted anilines in the presence of coupling agents like EDC hydrochloride and DMAP to yield the corresponding N-aryl-3,4-dimethyl-1H-pyrrole-2-carboxamides. mdpi.com

Studies on pyrrole-2-carboxamides as potential antitubercular agents have explored the impact of electron-withdrawing and electron-donating groups on the N-phenyl ring. nih.gov It was observed that phenyl groups with electron-withdrawing substituents, such as fluoro and chloro groups, were optimal for metabolic stability and potent activity. nih.gov For example, compounds with a 2,4-difluorophenyl group showed superior metabolic stability compared to those with methoxy-fluoro substitutions. nih.gov Conversely, the introduction of strong electron-withdrawing groups like trifluoromethyl (CF3) or electron-donating groups could lead to a decrease in activity. nih.gov

The following table summarizes various substitutions made on the N-phenyl moiety and the synthetic context.

Compound NameSubstitution on N-phenyl MoietySynthetic Method ContextReference
3,4-Dimethyl-N-phenyl-1H-pyrrole-2-carboxamideUnsubstitutedCoupling of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with aniline mdpi.com
N-(2,6-dichlorophenyl)-3,4-dimethyl-1H-pyrrole-2-carboxamide2,6-dichloroCoupling of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with 2,6-dichloroaniline mdpi.com
4-(2,4-Dichlorophenyl)-N-phenyl-1H-pyrrole-2-carboxamideUnsubstituted (modification on a different phenyl ring)Suzuki coupling followed by amidation nih.gov
N-(fluorophenyl)-pyrrole-2-carboxamide derivativesFluorophenylReaction with fluorinated anilines nih.gov

Functionalization at the Carboxamide Nitrogen (N-substitution)

Research has demonstrated that the hydrogen on the carboxamide nitrogen is crucial for certain biological activities. For example, in a series of pyrrole-2-carboxamides designed as antitubercular agents, replacing the carboxamide hydrogen with a methyl group, as in compound 13 , resulted in a complete loss of activity. nih.gov This highlights the importance of the N-H bond, likely as a hydrogen bond donor, in the interaction with its biological target. nih.gov

The synthesis of N-substituted derivatives can be achieved through alkylation reactions. For instance, the N-methylated compound 12 was synthesized from its N-H precursor using methyl iodide and a suitable base, affording the product in good yield. nih.gov

The table below illustrates the effect of substitution at the carboxamide nitrogen.

CompoundSubstitution at Carboxamide NitrogenSubstitution at Pyrrole NitrogenObserved Effect on Anti-TB ActivityReference
Parent CompoundHHActive nih.gov
12 HCH₃Reduced activity (50-fold) nih.gov
13 CH₃CH₃Loss of activity nih.gov

Hybridization with Other Heterocyclic Systems (e.g., 1,2,3-triazole, isoxazole)

Creating hybrid molecules by integrating the this compound scaffold with other heterocyclic systems is a modern approach in medicinal chemistry to develop novel compounds with enhanced or new biological activities. The 1,2,3-triazole and isoxazole (B147169) rings are particularly popular choices for such hybridizations due to their favorable chemical properties and their prevalence in bioactive molecules.

A series of novel hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide incorporating substituted 1,2,3-triazole and isoxazole moieties have been designed and synthesized as potential DNA gyrase inhibitors. researchgate.net These hybrid compounds were synthesized in good to excellent yields and have shown promising antibacterial activity, particularly against Gram-negative bacteria. researchgate.net

For example, two specific hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide with substituted 1,2,3-triazoles have demonstrated activity against Mycobacterium tuberculosis. researchgate.net These complex structures are typically synthesized through multi-step sequences, often involving click chemistry to form the triazole ring.

The following table presents examples of such hybrid molecules.

Core ScaffoldHybridized HeterocycleExample Compound NameReference
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide1,2,3-triazole4-(4-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzamido)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid researchgate.net, researchgate.net
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide1,2,3-triazole4-(5-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid researchgate.net, researchgate.net
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamideIsoxazoleNovel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide-isoxazole hybrids researchgate.net

Mechanistic Considerations in this compound Synthesis

The synthesis of the core this compound structure and its derivatives relies on well-established organic reactions, the mechanisms of which are crucial for optimizing reaction conditions and yields.

The formation of the pyrrole ring itself often follows pathways like the Paal-Knorr synthesis or variations thereof. A modified Clauson-Kaas method is frequently employed for the synthesis of N-substituted pyrroles. arkat-usa.org The mechanism for this reaction involves three main steps:

A nucleophilic attack by the amine (e.g., a substituted aniline) on the 2 and 5 positions of a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran.

Successive elimination of the two methoxy (B1213986) groups.

An intramolecular dehydration (cyclization) of the intermediate to form the final pyrrole ring. arkat-usa.org

The final amidation step to form the carboxamide bond typically proceeds via the activation of the carboxylic acid group of the pyrrole. This is commonly achieved using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP). The activated carboxylic acid then readily reacts with the aniline derivative to form the stable amide bond. mdpi.com

Understanding these mechanisms allows for the rational design of synthetic routes and the selection of appropriate reagents and conditions to achieve the desired this compound derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of N Phenyl 1h Pyrrole 2 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of N-phenyl-1H-pyrrole-2-carboxamide analogues in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and types of protons, as well as their neighboring environments. In a typical ¹H NMR spectrum of an this compound analogue, distinct signals corresponding to the pyrrole (B145914) ring protons, the phenyl group protons, and the amide proton can be observed.

For instance, in the ¹H NMR spectrum of 4-(2,4-dichlorophenyl)-N-phenyl-1H-pyrrole-2-carboxamide, recorded in DMSO-d₆, a singlet at δ 12.03 ppm is attributed to the pyrrole N-H proton, while another singlet at δ 9.86 ppm corresponds to the amide N-H proton. nih.gov The aromatic protons of the phenyl and dichlorophenyl rings appear as a multiplet in the region of δ 7.04-7.73 ppm. nih.gov The specific chemical shifts and coupling constants (J-values) of the pyrrole protons provide valuable information about the substitution pattern on the pyrrole ring.

The complete assignment of proton resonances is often achieved through the application of two-dimensional NMR techniques such as gs-HMQC and gs-HMBC, which correlate proton signals with their directly attached or long-range coupled carbon atoms, respectively. nih.gov

Table 1: Illustrative ¹H NMR Data for this compound Analogues
CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity
4-(2,4-Dichlorophenyl)-N-phenyl-1H-pyrrole-2-carboxamide nih.govDMSO-d₆Pyrrole N-H12.03s
Amide N-H9.86s
Aromatic H7.04-7.73m
2-Pyrrolecarboxylic acid chemicalbook.comDMSO-d₆Carboxyl O-H12.2s
Pyrrole N-H11.72s
Pyrrole H-56.970m
Pyrrole H-36.751m
Pyrrole H-46.147m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

For 4-(2,4-dichlorophenyl)-N-phenyl-1H-pyrrole-2-carboxamide, the ¹³C NMR spectrum in DMSO-d₆ shows a series of signals corresponding to the carbon atoms of the pyrrole, phenyl, and dichlorophenyl rings, as well as the carbonyl carbon of the amide group. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the spectral assignment. nih.gov

Table 2: Representative ¹³C NMR Data for this compound Analogues
CompoundSolventCarbonChemical Shift (δ, ppm)
(5-Methyl-2-phenyl-1H-pyrrol-3-yl)(phenyl)methanone amazonaws.comCDCl₃C=O191.3
Pyrrole & Phenyl C106.6-159.0
CH₃14.4
Ethyl 2,4,5-trimethyl-1-tosyl-1H-pyrrole-3-carboxylate amazonaws.comCDCl₃C=O165.4
Pyrrole & Phenyl C116.8-144.8
O-CH₂59.9
CH₃ (ring)11.1, 12.3, 13.5
CH₃ (tosyl)21.5
CH₃ (ethyl)14.2

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of bonds and functional groups.

In the IR spectrum of this compound analogues, key absorption bands confirm the presence of the amide and pyrrole functionalities. A characteristic N-H stretching vibration for the pyrrole ring is typically observed in the region of 3200-3400 cm⁻¹. The amide group exhibits a strong C=O (carbonyl) stretching band, usually around 1630-1680 cm⁻¹, and an N-H stretching band in the vicinity of 3300-3500 cm⁻¹. For example, (5-methyl-2-phenyl-1H-pyrrol-3-yl)(phenyl)methanone shows a strong IR absorption at 1651 cm⁻¹, indicative of the ketone carbonyl group. amazonaws.com The precise positions of these bands can be influenced by factors such as hydrogen bonding and the electronic nature of substituents.

Table 3: Key IR Absorption Bands for this compound Analogues
Functional GroupVibrationTypical Wavenumber (cm⁻¹)
Pyrrole N-HStretch3200-3400
Amide N-HStretch3300-3500
Amide C=OStretch1630-1680
Aromatic C-HStretch3000-3100
Aromatic C=CStretch1400-1600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In high-resolution mass spectrometry (HRMS), the molecular weight can be determined with high accuracy, which aids in confirming the molecular formula.

For instance, the molecular formula of (5-methyl-2-phenyl-1H-pyrrol-3-yl)(phenyl)methanone was confirmed by Fast Atom Bombardment (FAB) high-resolution mass spectrometry, with a calculated m/z of 262.1232 for C₁₈H₁₆NO and a found value of 262.1225. amazonaws.com The fragmentation patterns observed in the mass spectrum can provide valuable structural information. The cleavage of the amide bond is a common fragmentation pathway for this compound analogues, leading to the formation of characteristic fragment ions corresponding to the pyrrole and phenyl moieties.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular architecture.

For N-nitro-1H-pyrrole-2-carboxamide, X-ray diffraction revealed that the molecule is nearly co-planar, with a slight twist at the nitro group. nih.gov The crystal structure is stabilized by intermolecular hydrogen bonds, forming one-dimensional supramolecular chains. nih.gov Such studies are crucial for understanding the intermolecular interactions that govern the packing of molecules in the crystalline lattice.

Spectroscopic and Computational Approaches for Conformational Analysis (e.g., Syn/Anti-conformers, Hydrogen Bonding)

The this compound scaffold possesses conformational flexibility, primarily due to rotation around the amide bond and the bond connecting the phenyl group to the amide nitrogen. This can lead to the existence of different conformers, such as syn and anti rotamers, which may have different energies and biological activities.

The study of these conformational preferences often involves a combination of spectroscopic techniques and computational modeling. Nuclear Overhauser Effect (NOE) studies in NMR can provide information about the through-space proximity of protons, helping to determine the preferred conformation in solution. nih.gov Computational methods, such as density functional theory (DFT), are employed to calculate the relative energies of different conformers and to model the potential energy surface for bond rotations. These computational approaches can also provide insights into the nature and strength of intramolecular and intermolecular hydrogen bonds, which play a significant role in stabilizing specific conformations. For example, studies on N-phenyl amides have highlighted the energetic preference for the trans-(Z) conformation in solution. researchgate.net

Computational Chemistry Investigations of N Phenyl 1h Pyrrole 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting molecular properties with a favorable balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G* or DZV(d)), the bond lengths, bond angles, and dihedral angles of N-phenyl-1H-pyrrole-2-carboxamide can be calculated. cbs.dkrdd.edu.iq This process yields the molecule's lowest energy conformation.

Studies on related pyrrole (B145914) substitutes show that modifications to the core structure can significantly alter geometric parameters. rdd.edu.iq For instance, the introduction of different substituent groups can change bond lengths and angles due to effects like π-conjugation and electrostatic attraction, which lead to a redistribution of the electron cloud within the molecule. rdd.edu.iq The total energy calculated for the optimized structure is a key energetic property, indicating the molecule's stability. Lower total energy values correspond to higher stability. rdd.edu.iq

Table 1: Example of Optimized Geometrical Parameters for a Related Pyrrole Derivative Note: This data is illustrative for a substituted pyrrole and not the specific title compound.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.37 C-C-N: 120.5 C-N-C-C: 179.9
C=O 1.23 N-C=O: 123.0 H-N-C=O: 0.5
N-H (Amide) 1.01 C-N-H: 119.8 -
C-C (Aromatic) 1.39-1.41 C-C-C: 119-121 -

This table is a generalized representation based on typical values found in computational studies of similar aromatic amide structures.

The electronic properties of a molecule are critical for understanding its reactivity and intermolecular interactions. DFT is employed to calculate key electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. rdd.edu.iq The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. rdd.edu.iqnih.gov For various pyrrole substitutes, calculated HOMO-LUMO energy gaps have been shown to differ based on their specific structures, typically falling in the range of 4.9 to 5.3 eV. rdd.edu.iq A smaller gap often correlates with enhanced charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), such as around electronegative atoms like oxygen and nitrogen. Blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), usually found around hydrogen atoms. nih.gov Green represents areas of neutral potential. nih.gov For molecules like this compound, the MEP would highlight the negative potential around the carbonyl oxygen and the positive potential near the amide and pyrrole N-H protons, which are crucial sites for hydrogen bonding and other intermolecular interactions. researchgate.netdntb.gov.ua

Vibrational analysis, performed computationally using DFT, calculates the frequencies of the normal modes of vibration of a molecule in its optimized geometry. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.netnih.gov

For a molecule like this compound, theoretical vibrational analysis can predict characteristic frequencies. For instance, studies on the closely related N-phenylpyrrole and other carboxamides allow for the assignment of key vibrational bands: researchgate.netnih.gov

N-H Stretching: The amide N-H and pyrrole N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I) stretch is expected around 1650-1680 cm⁻¹.

C-N Stretching and N-H Bending: These vibrations (amide II and III bands) occur at lower frequencies, typically in the 1200-1550 cm⁻¹ range.

Comparing the computed harmonic frequencies with experimental FT-IR spectra is a standard method for structural confirmation. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, improving the agreement with experimental data. researchgate.net

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. physchemres.org This method is instrumental in drug discovery for identifying potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.

For the this compound scaffold, docking studies have been performed on various derivatives to explore their potential as inhibitors of several key enzymes.

DNA Gyrase: Hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have been docked into the ATP-binding site of E. coli DNA gyrase B. cbs.dkresearchgate.net These studies revealed that the compounds could form crucial hydrogen bonds with key amino acid residues like ASP73 and ARG136, and their docking scores indicated strong binding affinity. researchgate.netresearchgate.net

Mycobacterial Membrane Protein Large 3 (MmpL3): Pyrrole-2-carboxamide derivatives have been designed and docked into the proton-translocation channel of MmpL3, a critical protein for mycobacterial growth. nih.gov The docking models showed that the pyrrole-2-carboxamide core could occupy a hydrophilic pocket, forming essential hydrogen bonds. nih.gov

5-HT6 Receptor: Derivatives of 2-phenyl-1H-pyrrole-3-carboxamide were docked into the 5-HT6 serotonin (B10506) receptor, showing interactions with key residues like D3.32, which is consistent with the binding of known antagonists. nih.govacs.org

The results of docking are often expressed as a scoring function, typically in kcal/mol, where a more negative value suggests a more favorable binding interaction.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the thermodynamics of binding. nih.gov

For derivatives of this compound, MD simulations have been used to validate docking results and assess the stability of the predicted binding modes.

In a study on 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids targeting DNA gyrase, MD simulations were run to analyze the complex's stability. researchgate.netresearchgate.net Key metrics evaluated include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD plot indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Binding Free Energy: Calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), this value provides a more accurate estimation of binding affinity than docking scores alone. For two active hybrids, these energies were calculated to be -47.598 kcal/mol and -41.682 kcal/mol, confirming a stable interaction. cbs.dkresearchgate.net

These simulations provide crucial information on whether the interactions predicted by docking are maintained under physiological conditions. nih.gov

In Silico Prediction of Potential Biological Targets and Pathways

The computational methods described above are integral to the in silico prediction of biological targets for novel compounds. By combining these techniques, researchers can hypothesize which proteins or pathways a molecule like this compound might modulate.

The process often begins with identifying known inhibitors of a particular target and using their structures to build a pharmacophore model—a map of the essential features required for binding. Compounds are then designed to fit this model. For the pyrrole-2-carboxamide scaffold, this approach has led to the identification of several potential targets:

Bacterial DNA Gyrase and Topoisomerase IV: The demonstrated activity of N-phenylpyrrolamides makes these enzymes primary predicted targets. nih.gov

Mycobacterial MmpL3: Structure-guided design based on the MmpL3 crystal structure has identified pyrrole-2-carboxamides as potent inhibitors, suggesting this is a key pathway for their anti-tuberculosis activity. nih.gov

Kinases: Various kinase enzymes, such as ERK5 and EGFR/CDK2, have been identified as targets for different pyrrole carboxamide derivatives, highlighting the scaffold's potential in cancer therapy. acs.org

Serotonin Receptors: The scaffold has been successfully adapted to target the 5-HT6 receptor, indicating its potential for developing treatments for cognitive disorders. nih.gov

These computational predictions provide a strong foundation for subsequent experimental validation, such as enzyme inhibition assays and cell-based studies, streamlining the drug discovery process.

Table 2: Summary of Computational Findings for this compound Derivatives

Derivative Computational Method Predicted Target Key Findings Reference
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid (11b) Molecular Docking E. coli DNA Gyrase Docking Score: -7.011 kcal/mol; H-bonds with ASP73, ARG136 cbs.dkresearchgate.net
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid (11b) Molecular Dynamics E. coli DNA Gyrase Binding Energy (MM/PBSA): -47.598 kcal/mol; Stable RMSD cbs.dkresearchgate.net
4-(2,4-dichlorophenyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide Molecular Docking MmpL3 Fits into S3, S4, and S5 pockets of the proton-translocation channel nih.gov
2-phenyl-1H-pyrrole-3-carboxamide derivative (27) Molecular Docking 5-HT6 Receptor Forms a salt bridge with D3.32, a key interaction for antagonism nih.gov

Biological and Pharmacological Activities of N Phenyl 1h Pyrrole 2 Carboxamide and Its Analogues

Antimicrobial Activities

Derivatives of the pyrrole-2-carboxamide class have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi. The inherent biological activity of this scaffold, which is found in many natural products, makes it a fertile ground for the development of new antimicrobial agents. nih.gov

Antibacterial Activity Spectrum (Gram-positive and Gram-negative Organisms)

N-phenylpyrrolamide compounds have been identified as a promising new class of antibacterial agents. researchgate.net Analogues, particularly those with dihalogenated pyrrole (B145914) rings, have shown intense antibacterial activity, which is often more pronounced against Gram-positive bacteria than Gram-negative ones. nih.gov However, specific structural modifications have yielded compounds with significant activity against Gram-negative pathogens as well. researchgate.net

For instance, a series of novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids demonstrated more prominent antibacterial action on Gram-negative organisms than Gram-positive ones. researchgate.net In another study, N-phenylpyrrolamides showed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria. One potent derivative, an oxadiazolone known as 11a, displayed MIC values of 1.56 μM against Enterococcus faecalis and 3.13 μM against wild-type Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

Further optimization led to compounds like 22e, which proved to be highly effective against Gram-positive bacteria with MIC values of 0.25 μg/mL against S. aureus and 0.125 μg/mL against E. faecalis. Conversely, analogues 23b and 23c were most effective against Gram-negative bacteria, with MIC values ranging from 4 to 32 μg/mL. Some pyrrole-2-carboxamide derivatives have shown activity against Pseudomonas aeruginosa and Escherichia coli comparable to that of gentamicin (B1671437) and ciprofloxacin (B1669076), respectively. nih.gov

Compound Class Bacterial Strain Activity (MIC)
N-phenylpyrrolamide (11a) Enterococcus faecalis 1.56 μM
Staphylococcus aureus (wild type & MRSA) 3.13 μM
N-phenylpyrrolamide (22e) Staphylococcus aureus 0.25 µg/mL
Enterococcus faecalis 0.125 µg/mL
N-phenylpyrrolamide (23b, 23c) Gram-negative bacteria 4-32 µg/mL
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids Generally more active against Gram-negative bacteria -

Antifungal Efficacy

The pyrrole-2-carboxamide moiety is a crucial structural component in compounds possessing antifungal effects. nih.gov While extensive data on N-phenyl-1H-pyrrole-2-carboxamide itself is limited, its analogues and related structures have shown significant promise. For example, certain sulfonamide-containing pyrrole derivatives exhibited remarkable antifungal activity when compared to the standard fungicide mycostatin. researchgate.net Specifically, compounds designated as 2b, 3b, 6b, 8b, and 8d were noted for their efficacy. researchgate.net

Other research has focused on related heterocyclic amides. A series of novel aromatic carboxylic acid amides were tested against various phytopathogenic fungi, with most displaying moderate to good activity. nih.gov In a different study, pyrazole-furan and pyrazole-pyrrole carboxamides were developed as potential succinate (B1194679) dehydrogenase inhibitors, with a majority showing potent fungicidal activities against destructive fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. acs.org These findings underscore the potential of the broader carboxamide class, including pyrrole derivatives, in developing new antifungal agents.

Compound Class Fungal Target Notable Activity
Sulfonamide-containing pyrroles (e.g., 2b, 3b, 6b, 8b, 8d) General fungi Remarkable activity compared to mycostatin. researchgate.net
Pyrrolo[2,3‐d]pyrimidine derivatives (6f, 7a) Candida albicans Potent inhibitors with MICs of 4.0±0.03 and 7.5±0.02 μg/mL, respectively. researchgate.net
Aromatic carboxylic acid amides (e.g., 1c, 3c) Pythium aphanidermatum, Rhizoctonia solani Exhibited the best fungicidal activity, close to the control compound boscalid. nih.gov
Pyrazole-pyrrole carboxamides Sclerotinia sclerotiorum, Rhizoctonia solani Excellent fungicidal activity, comparable to commercial fungicide thifluzamide. acs.org

Antitubercular Activity against Mycobacterium tuberculosis

The pyrrole-2-carboxamide scaffold has been extensively investigated for its potent antitubercular properties. A series of pyrrole-2-carboxamide derivatives were designed as inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis. nih.govacs.org These efforts led to the identification of compounds with potent anti-TB activity, with many showing a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL. nih.govacs.org

Specifically, hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have demonstrated promising activity against Mycobacterium tuberculosis H37Rv. researchgate.net Two compounds from this series, 11b and 17b, displayed encouraging MIC values of 1.56 µg/mL and 3.125 µg/mL, respectively. researchgate.net Further research on other pyrrole-based derivatives has also yielded positive results. For instance, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate was found to have an MIC of 0.7 µg/mL against M. tuberculosis H37Rv, a value comparable to the standard drug ethambutol. nih.gov

Compound/Analogue Target/Strain Activity (MIC)
Pyrrole-2-carboxamide MmpL3 Inhibitors Drug-Resistant M. tuberculosis < 0.016 μg/mL. nih.govacs.org
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid (11b) M. tuberculosis H37Rv 1.56 µg/mL. researchgate.net
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid (17b) M. tuberculosis H37Rv 3.125 µg/mL. researchgate.net
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate M. tuberculosis H37Rv 0.7 µg/mL. nih.gov

Enzyme Inhibition Profiles

The mechanism of action for many this compound analogues involves the inhibition of critical bacterial enzymes, leading to cell death. This targeted approach is a key area of research for overcoming antimicrobial resistance.

DNA Gyrase Inhibition (e.g., E. coli DNA Gyrase B, Topoisomerase IV)

Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial drugs, and the N-phenylpyrrolamide scaffold has proven to be a potent inhibitor of these enzymes. researchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition disrupts this vital process. Pyrrolamides act as ATP-competitive inhibitors, binding to the ATP-binding site located on the B subunit of DNA gyrase (GyrB) and the homologous ParE subunit of topoisomerase IV.

A series of novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids were designed as potential E. coli DNA gyrase inhibitors. researchgate.net Several of these compounds exhibited excellent inhibitory activity, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the sub-micromolar range. researchgate.net

Compound (4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid) Target Enzyme Activity (IC₅₀)
11a E. coli DNA gyrase 0.90 µM. researchgate.net
11b E. coli DNA gyrase 0.28 µM. researchgate.net
17a E. coli DNA gyrase 0.72 µM. researchgate.net
17b E. coli DNA gyrase 0.43 µM. researchgate.net

Broader studies on N-phenylpyrrolamides have uncovered compounds with low nanomolar IC₅₀ values against DNA gyrase and submicromolar values against topoisomerase IV from both E. coli and S. aureus. The most potent compound in one series had an IC₅₀ value of just 13 nM against E. coli gyrase. Importantly, these compounds showed selectivity for the bacterial enzymes, with no activity observed against human DNA topoisomerase IIα.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanogenesis (melanin production) and enzymatic browning in fruits and vegetables. nih.gov Its inhibitors are of great interest for cosmetics, medicine, and the food industry. nih.govnih.gov While many heterocyclic compounds have been investigated as tyrosinase inhibitors, specific data on this compound is not widely reported in the available literature.

However, research on related pyrrole structures shows the potential of this chemical class. For example, a series of 2-cyanopyrrole derivatives were synthesized and screened for tyrosinase inhibition. nih.gov One derivative, A12, showed potent inhibition with an IC₅₀ value of 0.97 μM, which was approximately 30 times stronger than the reference inhibitor, kojic acid. nih.gov In another study, disubstituted 3-hydroxy-1H-pyrrol-2(5H)-one derivatives were evaluated, with the most active compound showing an IC₅₀ value of 6.98 µM. nih.gov These findings suggest that the pyrrole core is a viable scaffold for designing novel tyrosinase inhibitors, even though the specific activity of this compound remains an area for further investigation.

Modulation of Tyrosine Kinase Activity

Analogues of this compound, specifically those based on a pyrrolopyrimidine core, have been identified as potent tyrosine kinase inhibitors. The epidermal growth factor receptor (EGFR), a tyrosine kinase, is a crucial target in cancer therapy. nih.gov Fused pyrrolopyrimidines, which are isosteric to purines, have shown significant anticancer properties by inhibiting various protein kinases. nih.gov

Research into pyrrolo[2,3-d]pyrimidine derivatives has yielded compounds with notable inhibitory effects against EGFR, including mutations that confer resistance to first-generation inhibitors. nih.gov For instance, a 1H-pyrrole derivative, compound 8b, demonstrated broad-spectrum anticancer activity with IC₅₀ values of 0.049 µM, 0.031 µM, and 0.043 µM against Hep3B, HCT116, and MCF-7 cell lines, respectively. nih.gov Further kinase profiling revealed its inhibitory action against CDK2/Cyclin A1, DYRK3, and GSK3 alpha. nih.gov Structure-activity relationship studies have indicated that the hydrogen on the pyrrole ring is crucial for the desired biological activity. nih.gov

Inhibitory Activity of Pyrrole Analogue (Compound 8b) Against Cancer Cell Lines
Cell LineIC₅₀ (µM)
Hep3B (Hepatocellular carcinoma)0.049
HCT116 (Colon carcinoma)0.031
MCF-7 (Breast adenocarcinoma)0.043

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

The this compound scaffold has been successfully utilized to develop potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, a key component of the mycobacterial cell wall. researchgate.netontosight.ai Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death. ontosight.ai

Guided by the crystal structure of MmpL3, researchers have designed and synthesized novel pyrrole-2-carboxamide derivatives with significant anti-tuberculosis (TB) activity. researchgate.netevitachem.com Structure-activity relationship (SAR) studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhanced anti-TB activity. researchgate.netsigmaaldrich.com Many of these compounds exhibit potent activity, with Minimum Inhibitory Concentration (MIC) values below 0.016 μg/mL, and low cytotoxicity. researchgate.netevitachem.com For example, compound 32 from a studied series showed excellent activity against drug-resistant tuberculosis strains and good in vivo efficacy. researchgate.netevitachem.com The mechanism of action was confirmed by demonstrating that these compounds were potent against M. smegmatis expressing the wild-type MmpL3 gene from M. tuberculosis, but not against a resistant variant. researchgate.netevitachem.com

Anti-TB Activity of a Lead Pyrrole-2-carboxamide Analogue (Compound 32)
ParameterValue
Anti-TB Activity (MIC)&lt; 0.016 µg/mL
Cytotoxicity (IC₅₀)&gt; 64 µg/mL

Receptor Modulation and Binding Affinities

Analogues of the core compound, specifically 2-phenyl-1H-pyrrole-3-carboxamides, have been identified as a novel scaffold for developing inverse agonists of the serotonin (B10506) 5-HT₆ receptor. rsc.org This receptor is a promising target for treating cognitive deficits associated with neurological and psychiatric disorders. rsc.org

The modification of a 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide structure resulted in a significant shift in functional activity. rsc.org While the parent scaffold produced neutral antagonists, the new pyrrole-based compounds behave as inverse agonists, meaning they inhibit the receptor's basal, constitutive activity. rsc.org In functional assays, these compounds were shown to decrease the basal cAMP level in cells expressing the 5-HT₆ receptor. For example, a lead compound from this class, compound 27, was identified as an inverse agonist at both the Gs and Cdk5 signaling pathways and demonstrated cognition-enhancing properties in preclinical models. rsc.org The antagonist potencies (Kb) for this class of compounds were in the nanomolar range (6–35 nM).

Functional Activity of 2-Phenyl-1H-pyrrole-3-carboxamide Analogues at the 5-HT₆ Receptor
Compound ClassFunctional ActivityAntagonist Potency (Kb)
2-Phenyl-1H-pyrrole-3-carboxamidesInverse Agonist6-35 nM

Derivatives of 5-phenyl-pyrrole-3-carboxamide have been synthesized and evaluated for their binding affinity to dopamine (B1211576) D₂-like receptors, which are important targets for antipsychotic drugs. These compounds were designed as hybrid analogues, combining features of known D₂-like ligands.

In a series of 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, which are conformationally restricted analogues of 5-phenyl-pyrrole-3-carboxamides, one compound (2a) showed the highest affinity for D₂-like receptors with an IC₅₀ of 160 nM. Structure-activity relationship studies indicated that the nature of the side chain attached to the carboxamide is critical for binding affinity. For instance, replacing the N-(1-ethyl-2-pyrrolidinyl)methyl side chain with other groups, such as 2-(N,N-diethylamino)ethyl, led to a decrease in affinity. Similarly, substitutions on the phenyl ring at the 4-position with groups like F, Cl, NO₂, or CH₃ also resulted in ligands with lower D₂-like affinity.

Binding Affinity of Pyrrole-3-carboxamide Analogues for D₂-like Receptors
Compound AnalogueBinding Affinity (IC₅₀)
N³-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl]-4,5-dihydro-1H-benzo[g]indole-3-carboxamide (2a)160 nM
Analogues with other side chains (e.g., 2b, 2d)Decreased affinity
Analogues with 4-position phenyl substitutionsLower affinity

Other Biological Activities Reported in Preclinical Studies

Certain derivatives of pyrrole-carboxamide have demonstrated antioxidant properties in preclinical evaluations. Oxidative stress is implicated in numerous pathological conditions, making antioxidant capacity a desirable feature for therapeutic agents.

Studies on pyrrole-based hydrazide-hydrazones have shown that the presence of a pyrrole ring containing multiple phenyl nuclei and a hydrazide-hydrazone group in the side chain can increase antioxidant activity. evitachem.com In one study, novel pyrrole derivatives were evaluated for their anti-lipid peroxidation activity. ontosight.ai A hybrid compound (6) showed the highest antioxidant activity, reducing lipid peroxidation by 62% at a concentration of 100 μM. ontosight.ai Another derivative (4) was the most potent among the simple pyrroles, with 44% inhibition at 100 μM. ontosight.ai These findings suggest that the pyrrole scaffold can be effectively modified to develop compounds with significant antioxidant potential.

Antioxidant Activity of Pyrrole Derivatives (at 100 µM)
CompoundLipid Peroxidation Inhibition (%)
Pyrrole-cinnamate Hybrid (6)62%
Pyrrole Derivative (4)44%
Pyrrole Derivative (5)36%
Pyrrole Derivative (1)34%
Pyrrole Derivative (2)33%

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the pyrrole core has been a subject of significant research interest. While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in the reviewed literature, numerous analogues have demonstrated notable effects.

Substituted pyrrole carboxylic acids have been evaluated for their ability to counteract inflammation. In one study, a series of these compounds showed varying degrees of protection against carrageenan-induced edema in rats, a common model for assessing anti-inflammatory activity. sigmaaldrich.com For instance, some pyrrole-3-carboxylic acid derivatives exhibited a correlation between their anti-inflammatory action and their ability to stabilize membranes and inhibit proteolysis. sigmaaldrich.com

More complex fused pyrrole systems have also been investigated. For example, certain pyrrolo[3,4-d]pyridazinone analogues have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, with a notable affinity for the COX-2 isoenzyme. nih.gov Similarly, some pyrrolopyridine derivatives have demonstrated promising anti-inflammatory activity, with molecular docking studies suggesting their interaction with the COX-2 binding site. researchgate.net

Furthermore, the synthesis of various carboxamide derivatives has led to the identification of potent anti-inflammatory agents. For example, a series of N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides were found to be active in both carrageenan-induced rat paw edema and acetic acid-induced peritonitis tests. nih.gov In another study, novel carboxamides derived from 2-phenylquinoline (B181262) showed significant anti-inflammatory effects, with one derivative demonstrating potency comparable to the standard drug diclofenac. researchgate.netalliedacademies.org

Researchers have also explored 5-methyl-2-carboxamidepyrrole-based molecules as potential anti-inflammatory agents by targeting the microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) enzyme, which is involved in the biosynthesis of prostaglandin E2, a key mediator of inflammation. nih.gov

Table 1: Anti-inflammatory Activity of Selected Pyrrole Analogues

Compound ClassSpecific Analogues/DerivativesKey FindingsReference(s)
Pyrrole Carboxylic AcidsSubstituted pyrrole-3-carboxylic acidsCorrelation between anti-inflammatory, antiproteolytic, and membrane stabilizing properties. sigmaaldrich.com
Fused PyrrolesPyrrolo[3,4-d]pyridazinone analoguesInhibit cyclooxygenase, with better affinity for COX-2. nih.gov
Fused PyrrolesPyrrolopyridine derivativesPromising activity, with docking studies confirming binding to COX-2. researchgate.net
Benzopyran CarboxamidesN-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamidesActive in rat paw edema and peritonitis models. nih.gov
Quinoline Carboxamides2-Phenylquinoline-4-carboxamide derivativesSignificant anti-inflammatory activity, comparable to diclofenac. researchgate.netalliedacademies.org
5-Methyl-2-carboxamide-pyrroles5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide derivativesTarget mPGES-1 for anti-inflammatory effects. nih.gov

Antibiofilm Activity

The ability of bacteria to form biofilms is a significant factor in their resistance to antimicrobial agents and their persistence in causing infections. The pyrrole-2-carboxamide moiety and its analogues have emerged as promising scaffolds for the development of antibiofilm agents. nih.govtandfonline.com

While specific data on this compound is limited, studies on its analogues highlight the potential of this chemical class. For instance, pyrrole-2-carboxylic acid has been shown to inhibit the formation of biofilms by Listeria monocytogenes, a foodborne pathogen. nih.gov This compound was found to reduce the biofilm biomass and metabolic activity of the bacteria. nih.gov

Derivatives such as N-arylpyrroles have also demonstrated broad-spectrum antibiofilm activity. tandfonline.combohrium.com In one study, a series of N-arylpyrrole derivatives exhibited significant inhibition of biofilm formation in various pathogens at concentrations below their minimum inhibitory concentration (MIC). tandfonline.com

Furthermore, hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have been synthesized and shown to possess antibacterial properties, which is often a prerequisite for antibiofilm activity. researchgate.net These compounds were designed as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial survival. researchgate.net The antibacterial activity of such compounds against both Gram-positive and Gram-negative bacteria suggests their potential to disrupt biofilm formation. researchgate.net

Natural pyrrole-2-aminoimidazole compounds and their synthetic analogues have also been investigated for their antibiofilm properties, among other pharmacological activities. sigmaaldrich.com

Table 2: Antibiofilm Activity of this compound Analogues

Compound/AnalogueTarget Organism(s)Key FindingsReference(s)
Pyrrole-2-carboxylic acidListeria monocytogenesInhibits biofilm formation, reduces biomass and metabolic activity. nih.gov
N-arylpyrrole derivativesE. coli, S. aureus, P. aeruginosaBroad-spectrum biofilm inhibition at sub-MIC levels. tandfonline.com
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybridsE. coli, S. aureus, M. tuberculosisExhibit antibacterial activity as DNA gyrase inhibitors, suggesting antibiofilm potential. researchgate.net
Pyrrole-2-aminoimidazole alkaloidsNot specifiedPossess antibiofilm properties. sigmaaldrich.com

Structure Activity Relationship Sar Studies of N Phenyl 1h Pyrrole 2 Carboxamide Derivatives

Influence of Pyrrole (B145914) Ring Substitution on Biological Potency and Selectivity

Substitutions on the pyrrole ring of N-phenyl-1H-pyrrole-2-carboxamide derivatives have a profound impact on their biological activity. Research has shown that the nature and position of these substituents can significantly modulate the potency and selectivity of the compounds for their intended biological targets.

For instance, in the development of inhibitors for the mycobacterial membrane protein Large 3 (MmpL3), a critical component in the cell wall synthesis of Mycobacterium tuberculosis, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to greatly improve anti-tuberculosis (TB) activity. nih.govnih.govacs.org This strategy led to the identification of compounds with potent anti-TB activity, with Minimum Inhibitory Concentration (MIC) values below 0.016 μg/mL. nih.govnih.govacs.org In another study focused on developing inhibitors of DNA gyrase, substituting the 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole resulted in a twofold increase in activity against E. coli DNA gyrase. nih.gov

Furthermore, the presence of halogens on the pyrrole ring has been noted as a beneficial substitution for biological activity. mdpi.com For example, 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have demonstrated good DNA gyrase inhibitory activity. researchgate.net The introduction of bulky substituents at the carboxamide in conjunction with pyrrole ring modifications has also been shown to enhance potency. nih.govnih.govacs.org

The following table summarizes the effect of various substitutions on the pyrrole ring on the biological activity of this compound derivatives:

Substitution on Pyrrole RingEffect on Biological ActivityTarget/Application
Phenyl/Pyridyl with electron-withdrawing groupsGreatly improved anti-TB activityMmpL3 inhibitors for Tuberculosis nih.govnih.govacs.org
3,4-dichloro-5-methylTwofold increase in activity against E. coli DNA gyraseDNA gyrase inhibitors nih.gov
4,5-dibromoGood DNA gyrase inhibitory activityDNA gyrase inhibitors researchgate.net
HalogensBeneficial for biological activityGeneral antibacterial mdpi.com

Effect of Phenyl Ring Substitution on Biological Activity

Modifications to the N-phenyl ring of the this compound scaffold play a crucial role in determining the biological activity of these compounds. The electronic nature and position of substituents on this ring can significantly influence their interaction with biological targets.

In the context of S-nitrosoglutathione reductase (GSNOR) inhibitors, SAR studies have focused on carboxamide modifications on the pendant N-phenyl moiety, leading to the identification of potent and novel inhibitors. nih.gov For inhibitors of the Forkhead Box M1 (FOXM1) DNA binding domain, the presence of a halogen at the 4-position of the phenyl ring was found to be essential for interaction with a key amino acid residue, Arg297. nih.gov

Furthermore, in the development of 5-HT6 receptor inverse agonists, a fluorine atom at the C4 position of the 2-phenylpyrrole fragment was identified as a key structural requirement for high affinity. acs.org The introduction of an isopropoxy group on the central phenyl ring of a related N-phenylpyrrolamide series resulted in a significant enhancement of inhibitory activity against E. coli DNA gyrase. nih.gov

Conversely, substitutions on the phenyl ring can also lead to a reduction or complete loss of activity. For example, in a series of antihyperglycemic agents, substitutions at the 3 or 4-positions of the phenyl ring resulted in diminished or abolished activity. rsc.org

The table below outlines the impact of various phenyl ring substitutions on the biological activity of this compound derivatives:

Substitution on Phenyl RingEffect on Biological ActivityTarget/Application
Carboxamide modificationsPotent GSNOR inhibitionGSNOR inhibitors nih.gov
Halogen at 4-positionEssential for FOXM1-DBD interactionFOXM1 inhibitors nih.gov
Fluorine at C4 of 2-phenylpyrroleHigh affinity for 5-HT6 receptor5-HT6 receptor inverse agonists acs.org
Isopropoxy groupEnhanced E. coli DNA gyrase inhibitionDNA gyrase inhibitors nih.gov
Substitution at 3 or 4-positionReduced or lost antihyperglycemic activityAntihyperglycemic agents rsc.org

Criticality of Pyrrole N-H and Carboxamide N-H for Hydrogen Bonding and Activity

The hydrogen atoms on the pyrrole nitrogen (N-H) and the carboxamide nitrogen (N-H) of the this compound core are frequently crucial for biological activity, primarily due to their ability to form hydrogen bonds with target proteins.

In the context of MmpL3 inhibitors, the hydrogens on the pyrrole-2-carboxamide moiety were found to be essential for potency. nih.gov Replacing the pyrrole N-H with a methyl group led to a significant decrease in activity, and replacing both the pyrrole and carboxamide N-H with methyl groups resulted in a near-complete loss of activity. nih.gov Docking studies revealed that the parent compound forms two hydrogen bonds with the active site residues Asp645 and Tyr646 of MmpL3. nih.gov Methylation of the pyrrole N-H resulted in the loss of one of these hydrogen bonds, while methylation of both N-H groups eliminated all hydrogen bonding interactions, leading to only hydrophobic interactions with the active site. nih.gov

Similarly, for inhibitors of the epidermal growth factor receptor (EGFR), a hydrogen bond between the free NH of the pyrrole and the backbone carbonyl of Met793 was identified as a crucial contact for binding. nih.gov The ability of the pyrrole-2-carboxamide scaffold to act as both a hydrogen bond donor and acceptor is a key feature in its interaction with various biological targets. nih.gov The formation of stable N-H⋯O hydrogen bonds is a recurring motif in the crystal structures of pyrrole-2-carboxamide derivatives. mdpi.com

The following table summarizes the importance of the pyrrole N-H and carboxamide N-H for biological activity:

MoietyImportanceTarget/Interaction
Pyrrole N-HEssential for potency; forms hydrogen bond with Tyr646MmpL3 inhibitors nih.gov
Carboxamide N-HEssential for potency; forms hydrogen bond with Asp645MmpL3 inhibitors nih.gov
Pyrrole N-HCrucial for binding; forms hydrogen bond with Met793EGFR inhibitors nih.gov

Correlations between Structural Features and Specific Biochemical Target Interactions

The specific structural features of this compound derivatives are directly correlated with their interactions with various biochemical targets. SAR studies have provided valuable insights into how different substituents and their positioning influence binding affinity and inhibitory activity.

For MmpL3 inhibitors, a structure-based pharmacophore model revealed that the 2,4-dichlorophenyl group occupies a hydrophobic pocket (S3), the cyclohexyl group occupies another hydrophobic pocket (S5), and the pyrrole-2-carboxamide scaffold itself occupies the hydrophilic S4 pocket, where it forms crucial hydrogen bonds with Asp645 and Tyr646. nih.gov The presence of electron-withdrawing groups on the phenyl and pyridyl substituents attached to the pyrrole ring was found to be crucial for increasing activity. nih.gov

In the case of DNA gyrase inhibitors, the substitution of a 4,5-dibromopyrrole with a 3,4-dichloro-5-methyl-substituted pyrrole led to a twofold increase in activity against E. coli DNA gyrase. nih.gov Further enhancement was achieved by introducing an isopropoxy group on the central phenyl ring. nih.gov Molecular docking studies of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids with E. coli DNA gyrase revealed interactions with key amino acid residues such as ARG136 and ASP73. researchgate.net

For 5-HT6 receptor inverse agonists, SAR studies indicated that a fluorine atom at the C4 position of the 2-phenylpyrrole fragment, a 3-chlorophenylsulfonyl moiety at the N1 position of the pyrrole, and a pyrrolidine (B122466) as a basic center were all required for high affinity. acs.org Docking studies of pyrrole-based inhibitors with Sortase A have shown hydrogen bonding and hydrophobic interactions within the active site. nih.gov

The table below illustrates the correlation between structural features and specific biochemical target interactions:

Structural FeatureBiochemical TargetKey Interactions
2,4-dichlorophenyl group, pyrrole-2-carboxamide, cyclohexyl groupMmpL3Occupies S3, S4, and S5 pockets respectively; hydrogen bonds with Asp645 and Tyr646 nih.gov
3,4-dichloro-5-methyl-substituted pyrrole, isopropoxy on phenyl ringE. coli DNA gyraseEnhanced inhibitory activity nih.gov
4,5-dibromopyrroleE. coli DNA gyraseInteraction with ARG136 and ASP73 researchgate.net
Fluorine at C4 of 2-phenylpyrrole, 3-chlorophenylsulfonyl at N1, pyrrolidine5-HT6 receptorHigh affinity for the receptor acs.org
Halogens on 4-anilino moietyEGFR and AURKAPivotal for dual inhibition nih.gov

Rational Design Strategies Informed by SAR Data

Structure-activity relationship (SAR) data is a cornerstone for the rational design of new and improved this compound derivatives with enhanced biological activity and selectivity. By understanding how specific structural modifications affect potency and target interaction, researchers can make informed decisions in the design of novel compounds.

A prime example is the structure-guided design of MmpL3 inhibitors. nih.govnih.govacs.org Based on the crystal structure of MmpL3 and a pharmacophore model, a series of pyrrole-2-carboxamide compounds were designed. nih.govnih.govacs.org The SAR data, which highlighted the importance of electron-withdrawing substituents on the pyrrole ring and bulky substituents on the carboxamide, guided the synthesis of potent anti-TB agents. nih.govnih.govacs.org This rational approach led to the identification of a compound with excellent activity against drug-resistant tuberculosis, good microsomal stability, and low cardiac toxicity risk. nih.govnih.gov

Similarly, the development of 5-HT6 receptor inverse agonists employed a scaffold-hopping approach, replacing a known planar scaffold with the more flexible 2-phenyl-1H-pyrrole-3-carboxamide. acs.orgnih.gov The subsequent SAR-guided functionalization of this new framework, including the introduction of a fluorine atom and specific sulfonyl and amine moieties, led to the discovery of a compound with potent inverse agonist activity and procognitive properties. acs.orgnih.gov

In the design of DNA gyrase inhibitors, the initial finding that substituting a 4,5-dibromopyrrole with a 3,4-dichloro-5-methyl-substituted pyrrole improved activity provided a clear direction for further optimization. nih.gov The subsequent introduction of an isopropoxy group on the central phenyl ring was a rational step that further enhanced potency. nih.gov

The field-based quantitative structure-activity relationship (FB-QSAR) approach has also been used to design novel N-pyrrole carboxylic acid derivatives as potent COX-1 and COX-2 inhibitors. nih.gov This computational method, combined with docking studies, provides valuable insights for the rational design of new anti-inflammatory agents. nih.gov

The following table outlines rational design strategies informed by SAR data for this compound derivatives:

Design StrategyTarget/ApplicationKey SAR Insights Utilized
Structure-guided design and pharmacophore modelingMmpL3 inhibitors for TuberculosisImportance of electron-withdrawing groups on pyrrole ring and bulky carboxamide substituents nih.govnih.govacs.org
Scaffold-hopping and SAR-guided functionalization5-HT6 receptor inverse agonistsReplacement of a rigid core with a flexible one; importance of specific substituents for high affinity acs.orgnih.gov
Stepwise optimization based on initial SAR findingsDNA gyrase inhibitorsImproved activity with specific halogen and methyl substitutions on the pyrrole ring and alkoxy groups on the phenyl ring nih.gov
Field-based QSAR (FB-QSAR) and docking studiesCOX-1/COX-2 inhibitorsDesign of derivatives with enhanced anti-inflammatory effects based on 2-methylpyrrole pharmacophores nih.gov

Mechanistic Insights into the Biological Interactions of N Phenyl 1h Pyrrole 2 Carboxamide

Elucidation of Binding Modes with Target Enzymes and Receptors

Research, primarily through molecular docking and X-ray crystallography, has revealed that N-phenyl-1H-pyrrole-2-carboxamide and its analogs can bind to several enzymes, most notably bacterial DNA gyrase and fungal lanosterol (B1674476) 14α-demethylase (CYP51).

For instance, derivatives of this compound have been identified as ATP-competitive inhibitors of the DNA gyrase B (GyrB) subunit in bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.netmdpi.com A high-resolution crystal structure of (4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzoyl)glycine in complex with E. coli DNA gyrase B has provided a detailed view of its binding mode within the active site. researchgate.net Similarly, docking studies on 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have further elucidated their binding modes with E. coli DNA gyrase. researchgate.netncl.ac.uk

In the context of antifungal activity, 3,4-dimethyl-N-phenyl-1H-pyrrole-2-carboxamide analogues have been shown to project the dimethylated pyrrole (B145914) ring deep into the substrate-binding cavity of fungal CYP51. This positioning is crucial for its inhibitory action. Furthermore, studies on pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterium tuberculosis Mycobacterial Membrane Protein Large 3 (MmpL3) have also predicted their binding models within the active site of this essential protein.

Identification of Key Amino Acid Residues Involved in Ligand-Protein Interactions

The stability and specificity of the binding of this compound derivatives are dictated by interactions with specific amino acid residues within the target's active site.

In the case of E. coli DNA gyrase, docking studies have highlighted the importance of interactions with ARG136 and ASP73. mdpi.comresearchgate.net These residues are considered key for the binding of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids. researchgate.net

For fungal CYP51, molecular docking of 3,4-dimethyl-N-phenyl-1H-pyrrole-2-carboxamide analogues has identified several critical residues. The N-H of the pyrrole ring forms hydrogen bonds with the hydroxyl group of Tyr136, while the phenyl group interacts with His374. The dimethylated pyrrole ring also engages in π-stacking with Tyr122, and both the pyrrole-NH and carboxamide-NH can form hydrogen bonds with Ser375. The interaction with His374 is particularly noteworthy as this residue is highly conserved across fungal species.

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Contacts)

A variety of non-covalent interactions are responsible for the binding affinity and inhibitory activity of this compound derivatives. These include hydrogen bonds, π-π stacking, and hydrophobic interactions.

Hydrogen Bonding: The pyrrole-2-carboxamide scaffold is well-suited for forming hydrogen bonds, possessing both hydrogen-bond accepting and donating properties. As mentioned, the pyrrole N-H and carboxamide N-H are crucial for hydrogen bonding with residues like Tyr136 and Ser375 in fungal CYP51. In MmpL3 inhibitors, the hydrogens on the pyrrole-2-carboxamide moiety have been demonstrated to be crucial for potency, with their removal leading to a significant loss of activity, underscoring the importance of hydrogen bond formation.

π-Stacking and Hydrophobic Interactions: The aromatic nature of the pyrrole and phenyl rings facilitates π-π stacking and hydrophobic interactions. In fungal CYP51, the dimethylated pyrrole ring of carboxamide analogues forms π-stacks with Tyr122, and the phenyl ring is aligned to π-stack with His374. Dihalogenation of the pyrrole ring has been shown to increase the hydrophobic interactions with the target enzyme's active site. In MmpL3, in the absence of key hydrogen bonds, only hydrophobic interactions were observed, which were insufficient for potent inhibition.

Target EnzymeInteracting ResiduesType of InteractionReference
E. coli DNA GyraseARG136, ASP73Not specified in detail, implied electrostatic/hydrogen bonding researchgate.net
Fungal CYP51Tyr136Hydrogen Bond
His374π-Stacking
Tyr122π-Stacking
Ser375Hydrogen Bond
M. tuberculosis MmpL3Not explicitly named, but hydrogen bonds and hydrophobic interactions are keyHydrogen Bond, Hydrophobic

Modulatory Effects on Intracellular Signaling Pathways (e.g., Gs and Cdk5 signaling)

Currently, there is a lack of available scientific literature detailing the specific modulatory effects of this compound on the Gs (G-protein stimulatory) and Cdk5 (Cyclin-dependent kinase 5) intracellular signaling pathways. Extensive searches of scientific databases did not yield any studies focused on the interaction of this compound with these particular signaling cascades.

Understanding of Inhibitory or Agonistic Mechanisms at a Molecular Level

The inhibitory action of this compound and its derivatives is a direct consequence of their binding within the active sites of target enzymes, which blocks the normal catalytic cycle.

For DNA gyrase, these compounds act as ATP-competitive inhibitors. researchgate.net By occupying the ATP-binding site on the GyrB subunit, they prevent the binding of ATP, which is essential for the enzyme's supercoiling activity. researchgate.net This ultimately inhibits DNA synthesis, leading to an antibacterial effect. researchgate.net

In the case of fungal CYP51, the binding of the pyrrole-carboxamide derivatives in the access channel to the active site inhibits the enzyme. This prevents the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to an antifungal effect.

For MmpL3 in Mycobacterium tuberculosis, the binding of pyrrole-2-carboxamides inhibits the transport of trehalose (B1683222) monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall. This leads to an accumulation of TMM and a decrease in the synthesis of trehalose dimycolate, disrupting the formation of the mycolic acid layer, which is vital for the survival of the bacteria.

Target EnzymeMechanism of InhibitionMolecular ConsequenceReference
DNA Gyrase (GyrB subunit)ATP-competitive inhibitionBlocks DNA supercoiling and synthesis researchgate.netresearchgate.net
Fungal CYP51Inhibition of substrate access to the active siteDisrupts ergosterol biosynthesis and fungal cell membrane integrity
M. tuberculosis MmpL3Inhibition of trehalose monomycolate transportDisrupts mycolic acid layer formation in the cell wall

Emerging Research Directions and Potential Academic Applications

Development of Next-Generation Pyrrole (B145914) Carboxamide Scaffolds

The development of novel analogs of N-phenyl-1H-pyrrole-2-carboxamide is a primary focus of ongoing research, aimed at enhancing therapeutic efficacy, overcoming drug resistance, and refining target specificity. A key strategy involves the molecular hybridization of the pyrrole-carboxamide core with other heterocyclic systems. For instance, new hybrids incorporating substituted 1,2,3-triazole and isoxazole (B147169) moieties have been synthesized and investigated as potential inhibitors of E. coli DNA gyrase, a crucial enzyme for bacterial survival. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation scaffolds. nih.gov Research has shown that modifications at several key positions can dramatically influence biological activity:

Pyrrole Ring Substitution: Attaching electron-withdrawing groups, such as phenyl or pyridyl substituents, to the pyrrole ring has been found to significantly improve anti-tuberculosis (anti-TB) activity. nih.gov Specifically, dihalogenation of the pyrrole ring is considered a key feature for intense antibacterial activity. mdpi.com

Carboxamide Tail Modification: Introducing bulky substituents, like an adamantyl group, on the carboxamide portion of the scaffold can lead to a more than 100-fold increase in potency against certain targets. nih.gov

N-Phenyl Group Substitution: The introduction of chloro or fluoro groups on the N-phenyl ring has yielded derivatives with potent anti-TB activity and low cytotoxicity. nih.gov

These synthetic strategies have led to the identification of lead compounds with significant potential. For example, certain pyrrole-2-carboxamide derivatives have emerged as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a critical target for treating drug-resistant tuberculosis. nih.gov

Table 1: Examples of Next-Generation Pyrrole Carboxamide Scaffolds and Their Applications

Derivative/Scaffold TypeModificationTarget/ApplicationResearch FindingCitation
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide HybridsHybridization with 1,2,3-triazole and isoxazole moietiesE. coli DNA Gyrase InhibitionFour compounds showed good DNA gyrase inhibitory activity, with IC50 values ranging from 0.28 µM to 0.90 µM. researchgate.net
Substituted Pyrrole-2-carboxamidesAttachment of electron-withdrawing groups to pyrrole and bulky groups to carboxamideMmpL3 Inhibition (Anti-tuberculosis)Greatly improved anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC50 > 64 μg/mL). nih.gov
1-(4-Chlorobenzyl)-N-substituted-1H-pyrrole-2-carboxamidesVarious substitutions on the amide nitrogenBroad-spectrum AntibacterialDerivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting effects equal to ciprofloxacin (B1669076) or gentamicin (B1671437). mdpi.com
Tricyclic Pyrrole-2-carboxamidesFused ring system created via Paal-Knorr reactionDiscovery Library for Biological ScreeningA library of 178 tricyclic analogs was synthesized for broad biological evaluation against various pharmacological targets. nih.gov

Exploration in Advanced Materials Science

While the primary research focus for this compound has been pharmacological, the inherent chemical properties of the pyrrole ring open avenues for its application in materials science. Pyrrole itself is a well-known monomer used in the synthesis of conducting polymers like polypyrrole. These materials are explored for applications in electronics, sensors, and biomedical devices.

Emerging research touches upon the creation of functional polymers that incorporate pyrrole-based structures. For example, chitosan-grafted polypyrrole has been shown to completely inhibit the growth of Escherichia coli, demonstrating the potential for creating advanced antimicrobial materials. mdpi.com The incorporation of the this compound moiety, with its proven biological activity, into polymer chains could lead to the development of materials with enhanced, specific functionalities.

Potential applications in advanced materials science include:

Antimicrobial Surfaces: Polymers functionalized with pyrrole-2-carboxamide units could be used to create surfaces for medical devices or food packaging that actively resist bacterial colonization.

Organic Electronics and Sensors: The aromatic and heterocyclic nature of the compound suggests potential use in organic electronic materials. conicet.gov.ar Its ability to interact with biological molecules could be harnessed to develop novel biosensors, where binding events are translated into electronic signals. For instance, nanocomposites involving graphene have been used to create sensitive immunosensors for disease biomarkers. researchgate.net

Although this area is less developed compared to its medicinal applications, the synthesis of functional organic materials from bioactive building blocks like this compound represents a promising frontier for academic exploration. conicet.gov.ar

Integration of Cheminformatics and Machine Learning for Compound Discovery

The discovery and optimization of this compound derivatives are increasingly being accelerated by computational approaches. Cheminformatics and machine learning are playing a pivotal role in rationally designing new compounds and predicting their properties before undertaking complex synthesis. nih.gov

Key computational techniques being applied include:

Structure-Guided and Pharmacophore-Based Design: Researchers use the 3D crystal structures of target proteins, such as MmpL3, to create pharmacophore models. nih.gov These models define the essential features a molecule must possess to bind to the target. The this compound scaffold can then be mapped onto this model to guide the design of new, more potent inhibitors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a compound when bound to a target protein. Docking studies have been used to understand the binding modes of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids with the active site of DNA gyrase, revealing key interactions with amino acid residues like ASP73 and ARG136. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the stability of the compound-protein complex over time. These simulations provide insights into thermodynamic binding energy and conformational changes, helping to validate the interactions predicted by molecular docking. researchgate.net

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This helps in prioritizing candidates with favorable drug-like profiles for synthesis, thereby reducing the time and cost of development. nih.gov

These in silico methods allow for the high-throughput screening of virtual libraries and provide a deeper understanding of structure-activity relationships, making the compound discovery process more efficient and targeted.

Investigation of this compound in in vivo Animal Models for Mechanistic Studies

Translating promising in vitro results into tangible therapeutic potential requires rigorous evaluation in living organisms. In vivo animal models are indispensable for studying the efficacy and mechanisms of action of this compound derivatives in a complex biological system.

A significant area of investigation has been in the context of infectious diseases. For example, certain pyrrole-2-carboxamide derivatives identified as potent MmpL3 inhibitors have been advanced into in vivo efficacy studies using an acute mouse model of M. tuberculosis infection. nih.gov In these studies, compounds were administered orally to infected mice, and their effectiveness was measured by the reduction in the lung colony-forming units (CFU) compared to untreated control groups. nih.gov Specific derivatives demonstrated a significant 1.5 to 2.0 log reduction in CFU, highlighting their potential as anti-TB agents. nih.gov

These animal models are critical for:

Efficacy Assessment: Determining if the compound can achieve a therapeutic effect in a living system.

Pharmacokinetic Profiling: Understanding how the compound is absorbed, distributed, metabolized, and excreted.

Mechanistic Insights: Future research could use these models to explore how the compounds modulate host immune responses or to confirm their action against the intended molecular target in vivo. nih.gov

Investigating these compounds in animal models is a crucial step to bridge the gap between initial discovery and potential clinical application. nih.govacs.org

Synergistic Potentiation with Other Bioactive Compounds

An emerging and strategically important area of research is the investigation of this compound derivatives for their ability to work synergistically with other bioactive compounds. This approach, often termed combination therapy or adjuvant therapy, can enhance the efficacy of existing drugs, lower required doses, and combat the development of drug resistance.

Research into structurally related compounds provides a strong rationale for this direction. A family of 2-aminoimidazole (2-AI) derivatives, which share structural motifs with pyrrole-amides, have been shown to function synergistically with conventional antibiotics. These compounds can inhibit and disperse bacterial biofilms, which are notoriously resistant to standard treatments. By acting as adjuvants, they can re-sensitize multidrug-resistant bacteria to antibiotics that were previously ineffective.

The potential for this compound derivatives to act as "resistance breakers" or potentiators is a compelling area for future study. Research could focus on:

Combination Screening: Testing derivatives in combination with a panel of standard antibiotics against drug-resistant bacterial strains.

Biofilm Disruption: Evaluating the ability of these compounds to inhibit the formation of or disperse established bacterial biofilms.

Efflux Pump Inhibition: Investigating whether these compounds can block the bacterial efflux pumps that are a common mechanism of antibiotic resistance.

Exploring the synergistic potential of this compound scaffolds could unlock new therapeutic strategies, particularly for treating challenging, resistant infections.

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